molecular formula C8H10N4O B14510766 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol CAS No. 62908-84-3

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol

Cat. No.: B14510766
CAS No.: 62908-84-3
M. Wt: 178.19 g/mol
InChI Key: RGYJWFTXPXUZQB-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the treatment of diphenylhydrazone and pyridine with iodine, which was first reported by Ortoleva in 1908 . Another widely used strategy involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and solvent choice, to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, apoptosis, and other cellular functions. This makes it a potential candidate for the development of targeted therapies in cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridin-3-amine
  • 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

Uniqueness

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62908-84-3

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol

InChI

InChI=1S/C8H10N4O/c9-7-6-2-1-3-10-8(6)12(11-7)4-5-13/h1-3,13H,4-5H2,(H2,9,11)

InChI Key

RGYJWFTXPXUZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2N)CCO

Origin of Product

United States

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